1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride
CAS No.: 154748-67-1
Cat. No.: VC21081858
Molecular Formula: C9H12ClN5
Molecular Weight: 225.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154748-67-1 |
|---|---|
| Molecular Formula | C9H12ClN5 |
| Molecular Weight | 225.68 g/mol |
| IUPAC Name | [4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C9H11N5.ClH/c10-13-9-3-1-8(2-4-9)5-14-7-11-6-12-14;/h1-4,6-7,13H,5,10H2;1H |
| Standard InChI Key | WTSGWKNUHMEHOH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN2C=NC=N2)NN.Cl |
| Canonical SMILES | C1=CC(=CC=C1CN2C=NC=N2)NN.Cl |
Introduction
Chemical Identity and Structure
1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride is an organic compound with the molecular formula C9H12ClN5 . It is also known by its systematic IUPAC name [4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine;hydrochloride . The structure features a triazole ring connected to a phenyl group via a methylene bridge, with a hydrazine group attached to the phenyl ring at the para position. The compound exists as a hydrochloride salt, which affects its solubility and stability characteristics.
The compound has a distinctive chemical structure that can be represented using various notations. Its canonical SMILES notation is C1=CC(=CC=C1CN2C=NC=N2)NN.Cl, and its InChI key is WTSGWKNUHMEHOH-UHFFFAOYSA-N . These standardized identifiers enable precise identification in chemical databases and literature.
Physical and Chemical Properties
The physical and chemical properties of 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride are well-documented and have significant implications for its handling, storage, and applications. The compound appears as a white to off-white crystalline powder with specific physicochemical characteristics.
Physical Properties
The following table summarizes the key physical properties of 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride:
| Property | Value |
|---|---|
| Molecular Weight | 225.67800 g/mol |
| Boiling Point | 460.6°C at 760 mmHg |
| Flash Point | 232.3°C |
| Exact Mass | 225.07800 |
| PSA (Polar Surface Area) | 68.76000 |
| LogP | 2.18730 |
| Vapor Pressure | 6.96E-09 mmHg at 25°C |
Table 1: Physical properties of 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride
The compound's relatively high boiling and flash points indicate thermal stability, while its LogP value of approximately 2.19 suggests moderate lipophilicity, which is relevant for its solubility profile and potential biological interactions. The polar surface area (PSA) value provides insight into the compound's ability to permeate cell membranes, which is pertinent for its biological applications.
Chemical Properties
1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride is sparingly soluble in water, which affects its handling in aqueous environments . The compound contains multiple nitrogen atoms in its structure, including the triazole ring and the hydrazine group, which contribute to its chemical reactivity. These nitrogen-rich moieties can participate in various chemical reactions, including nucleophilic substitutions, oxidation-reduction processes, and complexation with metal ions.
The hydrazine functional group is particularly reactive and can undergo numerous transformations, making this compound valuable as a synthetic intermediate. The triazole ring, a common pharmacophore in medicinal chemistry, contributes to the compound's potential biological activities through its ability to form hydrogen bonds and engage in π-π interactions.
Synthesis and Preparation Methods
The synthesis of 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride involves sophisticated organic chemistry techniques and requires precise control of reaction conditions to ensure high yield and purity.
Laboratory Synthesis
One common synthetic approach involves a multi-step process starting with 4-(1,2,4-triazol-1-ylmethyl)phenylamine hydrochloride. This intermediate undergoes diazotization by treatment with sodium nitrite in the presence of hydrochloric acid at low temperatures, forming a diazonium salt. Subsequently, the diazonium salt is reacted with sodium sulfite under a nitrogen atmosphere, resulting in the formation of the target compound .
The reaction sequence can be represented as follows:
-
Preparation of 4-(1,2,4-triazol-1-ylmethyl)phenylamine hydrochloride
-
Diazotization to form the diazonium salt intermediate
-
Reduction of the diazonium salt to yield the hydrazine derivative
-
Isolation and purification of the final product
Each step requires specific reaction conditions, including temperature control, inert atmosphere protection, and appropriate solvent systems to maximize yield and minimize side reactions.
Industrial Production
Industrial-scale production of this compound employs similar synthetic routes but incorporates optimizations for efficient large-scale manufacturing. These modifications typically include:
-
The use of automated reactors with precise temperature control
-
Continuous flow processes instead of batch reactions
-
More efficient purification techniques, such as crystallization and chromatography
-
Implementation of quality control measures to ensure consistent product specifications
The industrial synthesis also emphasizes cost-effectiveness, safety, and environmental considerations, often involving solvent recycling and waste minimization strategies.
Chemical Reactions and Reactivity
1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride exhibits diverse chemical reactivity, primarily due to its functional groups, especially the hydrazine moiety and the triazole ring.
Key Reaction Types
The compound can undergo several important reaction types:
Oxidation Reactions: The hydrazine group can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of diazo compounds or other nitrogen-containing derivatives .
Reduction Reactions: Though the compound already contains a reduced hydrazine group, other portions of the molecule can undergo reduction using agents like sodium borohydride or lithium aluminum hydride, depending on the desired transformation .
Nucleophilic Substitution: The hydrazine group functions as a nucleophile and can participate in reactions with electrophilic species, including carbonyl compounds to form hydrazones or with alkyl halides to yield alkylated products .
Condensation Reactions: The hydrazine functionality readily undergoes condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones, which are valuable intermediates in organic synthesis.
Complexation: The nitrogen atoms in both the triazole ring and the hydrazine group can coordinate with metal ions to form coordination complexes, a property that may be relevant for certain analytical applications and biological activities.
Applications in Scientific Research
1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride has found applications in various scientific fields, primarily due to its unique structural features and reactivity profile.
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as a valuable reagent for synthesizing bioactive molecules, particularly those containing the triazole pharmacophore. The hydrazine functional group enables the formation of pyrazolylbenzyltriazoles, which have demonstrated dual biological activities including anti-inflammatory and anticancer properties .
Research has shown that triazole derivatives can inhibit cancer cell growth by inducing apoptosis through various biochemical pathways. The hydrazine moiety enhances this activity through its ability to form stable complexes with metal ions, which may play a role in targeting cancer cells effectively. Studies have demonstrated activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with some derivatives exhibiting IC50 values as low as 6.2 μM against HCT-116 cells .
Analytical Chemistry Applications
The compound finds utility in analytical chemistry, particularly in method development and validation processes. Its well-defined chemical properties make it suitable as a standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) .
In pharmaceutical quality control, especially in the context of Abbreviated New Drug Applications (ANDA), this compound can serve as a reference standard, ensuring the accuracy and reliability of analytical methods used in drug formulation and analysis .
Agricultural Science Applications
The agricultural sector represents another domain where 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride and related compounds have potential applications. Triazole derivatives have demonstrated efficacy as fungicides by interfering with sterol biosynthesis in fungal cell membranes .
Research focusing on the synthesis of triazole-based fungicides has highlighted that compounds structurally similar to 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride exhibit effective antifungal activity against several plant pathogens. This application is particularly significant for developing environmentally friendly agricultural practices while effectively managing crop diseases .
Comparison with Similar Compounds
1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride belongs to a broader class of triazole derivatives, many of which share structural similarities but may differ in their specific chemical properties and biological activities.
Structural Analogs
Several compounds structurally related to 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride include:
-
[4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine hydrochloride
-
1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole (the free base)
-
4-(1,2,4-Triazole-1-yl)methylphenylhydrazine hydrochloride
These analogs share the core triazole-phenylmethyl-hydrazine scaffold but may differ in their salt forms or substitution patterns, leading to variations in their physicochemical properties and biological activities .
Comparative Properties
The table below presents a comparison of key properties between 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride and selected structural analogs:
| Compound | Molecular Weight (g/mol) | LogP | Solubility Profile | Key Applications |
|---|---|---|---|---|
| 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride | 225.68 | 2.19 | Sparingly soluble in water | Medicinal chemistry, analytical applications, agricultural science |
| 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole (free base) | 189.21 (estimated) | Lower than salt form | Less water-soluble than salt form | Similar to hydrochloride salt but with different pharmacokinetics |
| Other triazole derivatives | Varies | Varies | Varies based on substituents | Diverse applications in medicinal chemistry and agricultural science |
Table 2: Comparative properties of 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride and related compounds
The differences in these properties influence their suitability for specific applications and their behavior in biological systems.
Future Research Directions
Research on 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride continues to evolve, with several promising directions for future investigation:
Medicinal Chemistry Innovations
Future research could focus on the development of novel derivatives with enhanced biological activities, improved pharmacokinetic profiles, or reduced toxicity. Structure-activity relationship studies would be valuable for identifying the optimal substitution patterns that maximize desired therapeutic effects while minimizing potential side effects.
The compound's potential applications in targeted drug delivery systems, particularly for cancer therapy, warrant further exploration. Its ability to form complexes with metal ions could be leveraged for developing novel drug conjugates or diagnostic agents.
Green Chemistry Approaches
Developing more environmentally friendly synthesis methods for 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride represents another important research direction. This includes exploring solvent-free reactions, catalytic processes, and continuous flow chemistry to reduce waste generation and energy consumption.
Expanded Agricultural Applications
Further investigation into the compound's potential as an agricultural agent could yield new fungicides or herbicides with improved efficacy and environmental profiles. Research could focus on optimizing formulations for enhanced stability, biodegradability, and target specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume